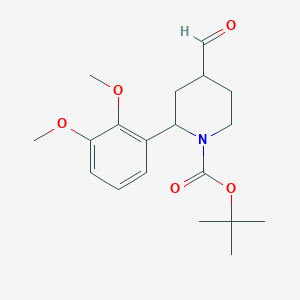
tert-Butyl 2-(2,3-dimethoxyphenyl)-4-formylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a methanone group attached to the 4-position of the piperidine ring. The compound also features a 2,3-dimethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Methanone Group: The protected piperidine is then reacted with a suitable reagent to introduce the methanone group at the 4-position. This can be achieved using reagents such as acyl chlorides or anhydrides.
Introduction of the 2,3-Dimethoxyphenyl Group: The final step involves the introduction of the 2,3-dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction using a suitable phenyl derivative.
Industrial Production Methods: Industrial production of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone can undergo oxidation reactions, typically involving the methanone group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, particularly at the methanone group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is particularly useful in the development of enzyme inhibitors and receptor modulators.
Medicine: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone has potential applications in medicinal chemistry. It is used in the synthesis of pharmaceutical compounds, including those with analgesic, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is primarily determined by its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the Boc protecting group and the 2,3-dimethoxyphenyl group influences its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
Receptors: It can modulate receptor activity, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- N-Boc-(2,3-dimethoxyphenyl)-L-serine
- N-Boc-(2,3-dimethoxyphenyl)-D-serine
Comparison: N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is unique due to the presence of the piperidine ring and the methanone group. In contrast, N-Boc-(2,3-dimethoxyphenyl)-L-serine and N-Boc-(2,3-dimethoxyphenyl)-D-serine contain an amino acid backbone. This structural difference results in distinct chemical properties and biological activities. The piperidine derivative is more versatile in synthetic applications, while the serine derivatives are more relevant in peptide synthesis and biological studies.
Properties
Molecular Formula |
C19H27NO5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 2-(2,3-dimethoxyphenyl)-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-10-9-13(12-21)11-15(20)14-7-6-8-16(23-4)17(14)24-5/h6-8,12-13,15H,9-11H2,1-5H3 |
InChI Key |
NPCKJTUQAWUSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2=C(C(=CC=C2)OC)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















